N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-4-7-14(2)19(13)23-21(27)20(26)22-17-10-9-16-8-5-11-24(15(3)25)18(16)12-17/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWGISFBQNOTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 3,4-dihydro-2H-quinoline, is acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 1-acetyl-3,4-dihydro-2H-quinoline.
Oxamide Formation: The acetylated quinoline derivative is then reacted with 2,6-dimethylaniline in the presence of an activating agent like carbonyldiimidazole (CDI) to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N’-(2,6-dimethylphenyl)oxamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 2,6-Dimethylphenyl Substituents
The 2,6-dimethylphenyl group is a recurring motif in agrochemicals and pharmaceuticals. Key analogues include:
Key Observations :
- Backbone Variability: The target compound’s oxamide bridge distinguishes it from alanine-linked analogues (e.g., metalaxyl-M, benalaxyl) used as fungicides.
- Quinoline vs. Heterocycles: The acetylated quinoline moiety provides a rigid, planar structure absent in pyridine-carboxamide impurities (e.g., Imp.
- Substituent Effects: The 2,6-dimethylphenyl group is conserved across analogues, suggesting its role in steric shielding or hydrophobic interactions. However, the target compound’s acetyl group on the quinoline may reduce metabolic degradation compared to non-acetylated heterocycles .
Physicochemical and Pharmacokinetic Properties (Inferred)
While direct data for the target compound are unavailable, comparisons with structurally related compounds suggest:
- Metabolic Stability: Acetylation of the quinoline may slow oxidative metabolism, a common degradation pathway for non-acetylated heterocycles like pyridine-carboxamide impurities .
- Solubility : The oxamide bridge could improve aqueous solubility relative to ethanediamide derivatives (CAS 2380179-91-7) due to increased hydrogen-bonding capacity .
Biological Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide is a synthetic organic compound belonging to the oxamide class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
The presence of the quinoline moiety is significant as it is often associated with various pharmacological activities.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Quinoline Derivative :
- Acetylation of 3,4-dihydro-2H-quinoline using acetic anhydride in the presence of a catalyst (e.g., sulfuric acid).
- Oxamide Formation :
- Reaction of the acetylated quinoline with 2,6-dimethylaniline using a coupling agent like carbonyldiimidazole (CDI).
The biological activity of this compound can be attributed to several potential mechanisms:
Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This could lead to altered metabolic pathways that are crucial for cell survival or proliferation.
Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological responses.
Pathway Interference : The compound could interfere with cellular signaling pathways, leading to changes in cellular behavior and function.
Biological Activity and Research Findings
Recent studies have explored the biological activities associated with this compound. Here are some key findings:
- Anticancer Activity :
-
Antimicrobial Properties :
- Some studies suggest that oxamides can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
-
Neuroprotective Effects :
- Certain derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially due to their antioxidant properties.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on a related quinoline derivative demonstrated significant cytotoxicity against human leukemia cells (HL-60), with IC50 values indicating effective inhibition comparable to established chemotherapeutic agents . This highlights the potential therapeutic applications of this compound in cancer treatment.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,6-dimethylphenyl)oxamide, and how can reaction yields be optimized?
- Answer : The synthesis involves coupling N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amine with N'-(2,6-dimethylphenyl)oxalyl chloride under basic conditions. Key optimizations include:
- Solvent selection : Use toluene with diethylamine (2.1 mL per 1.0 g substrate) to enhance solubility and reaction efficiency .
- Temperature control : Employ ice-water baths during exothermic steps to prevent side reactions .
- Monitoring : Track intermediate formation via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Recrystallize from ethanol/water (1:2) and verify purity via HPLC (C18 column, λmax ≈255 nm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Answer :
- NMR : Use - and -NMR (DMSO-) to confirm acetyl (δ ~2.1 ppm) and oxamide (δ ~165 ppm) groups. Assign dihydroquinolin protons (δ 6.8–7.5 ppm) and dimethylphenyl substituents (δ 2.3 ppm) .
- HRMS : Validate molecular weight (expected [M+H] ~450.21) with ESI+ ionization .
- FTIR : Confirm amide C=O stretches (~1680 cm) and N–H bends (~3300 cm) .
Q. How can researchers ensure crystallographic data quality for this compound?
- Answer :
- Crystallization : Grow single crystals via slow evaporation from DCM/hexane (1:3) at 4°C .
- Data collection : Use Cu-Kα radiation (λ=1.54178 Å) with completeness >99% and redundancy ≥4 .
- Refinement : Solve structures with SHELXT and refine using SHELXL, focusing on torsional angles (e.g., oxamide C–N–C–O ~−60°) . Validate with R-factors <5% .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data between in vitro and in vivo models for this compound?
- Answer :
- Experimental design : Standardize administration routes (e.g., intraperitoneal vs. oral) and control metabolic differences using CYP450 inhibitors .
- Analytical validation : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL) to correlate exposure with efficacy .
- Metabolite profiling : Identify active metabolites (e.g., 479M04 analogs) using HRMS and in silico tools (SwissADME) .
Q. How can computational modeling predict conformational flexibility in the oxamide bridge?
- Answer :
- DFT calculations : Optimize geometry with B3LYP-D3/6-311++G** and compare torsional barriers to XRD data .
- Molecular dynamics : Simulate solvated systems (water, 300 K) to assess hydrogen-bonding stability (e.g., N–H⋯O interactions) .
- Validation : Overlay computational and crystallographic structures (RMSD <0.5 Å) to identify force field adjustments .
Q. What advanced separation techniques resolve co-eluting impurities in HPLC analysis?
- Answer :
- Method optimization : Use a Zorbax SB-C18 column with 0.1% formic acid/acetonitrile gradient (30–65% B over 25 min) .
- Detection : Combine DAD (210–400 nm) and HRMS to distinguish isobaric impurities (e.g., des-acetyl analogs, Δm/z 42.01) .
- Validation : Achieve LOD ≤0.05% and LOQ ≤0.15% per ICH Q2(R1) .
Q. How do substituents on the 2,6-dimethylphenyl group influence stability under acidic conditions?
- Answer :
- Forced degradation : Reflux in 0.1 M HCl (70°C, 24 hr) and monitor via HPLC. Compare to analogs (e.g., metalaxyl-M, t ~8 hr) .
- Degradant identification : Isolate major products (e.g., hydrolyzed oxamide) via prep-HPLC and characterize by -NMR .
- Mechanistic insight : Propose acid-catalyzed cleavage of the oxamide C–N bond via protonation at the carbonyl oxygen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
